![molecular formula C9H7NOS B6320063 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% CAS No. 500706-99-0](/img/structure/B6320063.png)
3-Hydroxy-2-(thiophen-2-yl)pyridine, 95%
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Overview
Description
3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% (3-H2TP) is an important organic compound that has a wide range of applications in the scientific and medical fields. It is an aromatic heterocyclic compound with a nitrogen atom in the ring. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 3-H2TP has also been used in the synthesis of several other compounds, such as thiophene derivatives, pyridines, and quinolines.
Scientific Research Applications
3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% has been used in a number of scientific research applications, such as in the synthesis of pharmaceuticals, organic compounds, and other compounds. It has also been used in the synthesis of thiophene derivatives, pyridines, and quinolines. In addition, 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% has been used as a starting material in the synthesis of a number of other compounds, such as isoxazoles, thiophene-2-carboxylic acid derivatives, and pyridines.
Mechanism of Action
3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% is an aromatic heterocyclic compound with a nitrogen atom in the ring. It acts as a nucleophile and is capable of undergoing a variety of reactions, including nucleophilic substitution, electrophilic addition, and reduction. It is also capable of forming hydrogen bonds with other molecules, which can be used to facilitate the formation of new bonds.
Biochemical and Physiological Effects
3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% in laboratory experiments is that it is a relatively inexpensive compound with a high purity level. It is also a stable compound that is not prone to degradation. However, there are some limitations associated with using 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to obtain in large quantities, as it is not widely available.
Future Directions
In the future, 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% may be used in a variety of new applications. For example, it may be used in the synthesis of new pharmaceuticals, organic compounds, and other compounds. Additionally, it may be used in the synthesis of new thiophene derivatives, pyridines, and quinolines. Furthermore, 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% may be used in the synthesis of new isoxazoles, thiophene-2-carboxylic acid derivatives, and pyridines. Finally, it may be used in the synthesis of new materials, such as polymers, for use in a variety of applications.
Synthesis Methods
3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of thiophene-2-aldehyde and hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction yields the desired 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% in a yield of 95%. The second step involves the removal of the hydroxylamine hydrochloride by-product with aqueous sodium hydroxide.
properties
IUPAC Name |
2-thiophen-2-ylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRINYXJXSTYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591893 |
Source
|
Record name | 2-(Thiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(thiophen-2-YL)pyridine | |
CAS RN |
500706-99-0 |
Source
|
Record name | 2-(Thiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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